2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(triphenylmethyl)oxy-butanoic acid
CAS No.:
Cat. No.: VC16787603
Molecular Formula: C38H33NO5
Molecular Weight: 583.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C38H33NO5 |
|---|---|
| Molecular Weight | 583.7 g/mol |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxybutanoic acid |
| Standard InChI | InChI=1S/C38H33NO5/c1-26(44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29)35(36(40)41)39-37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34/h2-24,26,34-35H,25H2,1H3,(H,39,42)(H,40,41) |
| Standard InChI Key | JARBLLDDSTVWSM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Introduction
Key Characteristics
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Appearance: Typically a crystalline solid.
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Solubility: Soluble in organic solvents like dichloromethane, dimethylformamide (DMF), and acetonitrile.
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Stability: Stable under standard laboratory conditions but sensitive to strong acids or bases that can cleave the protecting groups.
General Synthetic Route
The synthesis of this compound involves multiple steps, focusing on the introduction of the Fmoc and trityl groups:
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Fmoc Protection: The amino group is protected using fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine.
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Trityl Protection: The hydroxyl group is protected using triphenylmethyl chloride under basic conditions.
The final product is purified via recrystallization or chromatography to ensure high purity.
Reaction Conditions
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Solvents: Dichloromethane or DMF.
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Catalysts: Often uses bases like pyridine or triethylamine.
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Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures (~40°C).
Role in Peptide Synthesis
This compound is widely used in solid-phase peptide synthesis (SPPS):
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The Fmoc group protects the amino functionality during peptide elongation and can be selectively removed under mild basic conditions (e.g., piperidine in DMF).
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The trityl ether group protects hydroxyl groups, ensuring selective reactions during synthesis.
Use in Biochemical Research
Due to its protecting groups, this compound is valuable for:
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Synthesizing complex peptides or proteins.
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Modifying biomolecules for drug development studies.
Spectroscopic Analysis
Typical spectroscopic techniques used for characterization include:
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NMR Spectroscopy:
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Proton () and Carbon () NMR confirm the presence of Fmoc and trityl groups.
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Key peaks include aromatic protons (~7–8 ppm) and aliphatic protons (~1–4 ppm).
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Mass Spectrometry (MS):
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Molecular ion peak at (M+H).
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Infrared (IR) Spectroscopy:
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Strong absorption bands at ~1700 cm (C=O stretching) and ~3300 cm (N-H stretching).
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Purity Assessment
High-performance liquid chromatography (HPLC) is commonly employed to ensure purity (>95%).
Advantages
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Selective removal of Fmoc and trityl groups allows for precise control in multi-step syntheses.
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Compatible with a wide range of reagents and solvents.
Limitations
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Requires careful handling of protecting groups to avoid premature cleavage.
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Relatively high cost compared to simpler reagents.
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